molecular formula C10H6O4 B5952336 5-(2-hydroxyphenyl)-2,3-furandione

5-(2-hydroxyphenyl)-2,3-furandione

Cat. No.: B5952336
M. Wt: 190.15 g/mol
InChI Key: NCGMKRDYYGGTJR-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-2,3-furandione is a bicyclic organic compound characterized by a furandione core (a five-membered ring with two ketone groups at positions 2 and 3) and a 2-hydroxyphenyl substituent at position 3. This structure confers unique reactivity due to the electron-withdrawing ketone groups and the phenolic hydroxyl group, which can participate in hydrogen bonding and influence regioselectivity in reactions . The compound is thermally unstable, undergoing decarbonylation to form acylketenes when heated near its melting point (~130–140 °C) . Its synthesis often involves reactions of substituted benzodiazepines or hydrazines with furandione precursors, as seen in studies of pyrazole and pyridazinone derivatives .

Properties

IUPAC Name

5-(2-hydroxyphenyl)furan-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-7-4-2-1-3-6(7)9-5-8(12)10(13)14-9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMKRDYYGGTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-2,3-furandione can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-2,3-furandione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl ring.

Scientific Research Applications

5-(2-hydroxyphenyl)-2,3-furandione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-2,3-furandione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl groups can act as electrophilic sites for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The reactivity and applications of furandione derivatives are heavily influenced by substituents. Key structural analogs include:

Compound Substituents Key Properties/Reactivity References
5-(2-Hydroxyphenyl)-2,3-furandione 2-hydroxyphenyl at C-5 Thermal instability (decarbonylation), nucleophilic attack at C-2/C-3/C-5, hydrogen bonding
4-Benzoyl-5-phenyl-2,3-furandione Benzoyl at C-4, phenyl at C-5 Reacts with hydrazines to form pyrazole carboxylic acids; nucleophilic attack at C-2/C-3
3,4-Dimethyl-2(5H)-furanone Methyl groups at C-3/C-4 Stable; used in flavor chemistry (e.g., food aroma profiling via GC-MS)
Dihydro-5-heptyl-2(3H)-furanone Heptyl chain at C-5 Low vapor pressure; used in polymer synthesis and fragrance research

Key Observations :

  • Electron-withdrawing groups (e.g., benzoyl, hydroxyphenyl) increase susceptibility to nucleophilic attack at C-2/C-3/C-5 .
  • Alkyl substituents (e.g., heptyl, pentyl) enhance hydrophobicity, making these compounds suitable for non-polar applications .
  • Hydroxyl groups (e.g., 2-hydroxyphenyl) introduce hydrogen-bonding capacity, influencing regioselectivity in acylation or cyclization reactions .
Nucleophilic Attack

The C-2, C-3, and C-5 positions of 2,3-furandiones are highly reactive toward nucleophiles:

  • This compound : Reacts with hydrazines to form pyrazole derivatives, with the hydroxyl group directing regioselectivity .
  • 4-Benzoyl-5-phenyl-2,3-furandione : Forms pyrazole carboxylic acids via hydrazine reactions, where the benzoyl group stabilizes intermediates .
  • 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione: Undergoes hydrolysis to yield pyridazinones, highlighting the role of methoxy groups in modulating reaction pathways .
Thermal Stability
  • This compound decomposes into acylketenes upon heating, a property shared with other 4,5-disubstituted furandiones .
  • 3,4-Dimethyl-2(5H)-furanone is more stable, making it suitable for high-temperature applications in flavor chemistry .

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